3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a furan-2-yl group and at position 6 with a piperazine moiety. The piperazine is further modified by a 1-methyl-3-phenyl-1H-pyrazole-5-carbonyl group. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, and anti-microbial effects .
Properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-27-20(16-19(26-27)17-6-3-2-4-7-17)23(30)29-13-11-28(12-14-29)22-10-9-18(24-25-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHMDJQLYLWLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and furan intermediates, followed by their coupling with the pyridazine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyridazine derivatives.
Scientific Research Applications
3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine-Piperazine Derivatives
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Core Structure : Pyridazine with a piperazine substituent.
- Substituents: Chlorine at position 3; 4-chlorophenoxypropyl group on piperazine.
- Activities : Anti-bacterial (e.g., Staphylococcus aureus inhibition) and anti-viral properties .
- Key Differences: The target compound replaces chlorine with a furan group and substitutes the phenoxypropyl chain with a pyrazole-carbonyl group. This may reduce halogen-related toxicity while introducing aromatic heterocycles for enhanced receptor binding.
Pyrazole-Containing Compounds
Fipronil
- Structure: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile.
- Application : Broad-spectrum insecticide .
- Comparison : Unlike fipronil’s electron-withdrawing groups (e.g., trifluoromethyl), the target compound’s pyrazole has a methyl and phenyl substituent, which could favor π-π stacking interactions in medicinal targets rather than pesticidal activity.
Pyrazon
Physicochemical and Structural Analysis
Table 1: Comparative Properties of Pyridazine Derivatives
*LogP values estimated using fragment-based methods.
Biological Activity
The compound 3-(furan-2-yl)-6-[4-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]pyridazine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that combines several pharmacologically relevant moieties:
- Furan ring : Known for its ability to participate in various chemical reactions and interactions.
- Pyridazine core : A heterocyclic structure that contributes to the compound's biological profile.
- Pyrazole derivative : This moiety is often associated with anti-inflammatory and analgesic properties.
The molecular formula of the compound is , and its molecular weight is approximately 368.45 g/mol.
Pharmacological Effects
Research indicates that compounds containing pyrazole and pyridazine structures exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Various studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to the one in focus showed up to 85% inhibition of TNF-α at specific concentrations, indicating significant anti-inflammatory potential .
- Antimicrobial Activity : The presence of both furan and pyrazole rings enhances the antimicrobial efficacy against various pathogens. In vitro studies have shown that related compounds were effective against strains such as E. coli and Staphylococcus aureus .
- Antitubercular Activity : Some derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
- Neuropharmacological Effects : Certain derivatives have been investigated for their potential neuroprotective effects, with some exhibiting inhibitory activity on monoamine oxidase (MAO) enzymes, which are linked to neurodegenerative diseases .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Some compounds may interact with specific receptors in the body, modifying their activity and leading to therapeutic effects.
Case Study 1: Anti-inflammatory Activity
A study investigated a series of pyrazole derivatives, including those structurally similar to the compound of interest. The results indicated that certain derivatives exhibited significant inhibition of TNF-α production in vitro, suggesting a potential application in treating inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Another research focused on evaluating the antimicrobial properties of furan-containing pyrazole derivatives against various bacterial strains. The findings highlighted that specific compounds showed effective inhibition at concentrations much lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
